7-Aminoquinoline

Fluorescent Probes Quantum Yield Bioimaging

7-Aminoquinoline (7-AQ) is a primary heteroaromatic amine belonging to the aminoquinoline class, characterized by a quinoline core with an amino substituent at the homocyclic ring's 7 position. It is a fundamental building block in medicinal chemistry and materials science, serving as a precursor to antimalarial agents, antiviral compounds, and advanced fluorescent probes.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 580-19-8
Cat. No. B1265446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminoquinoline
CAS580-19-8
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)N)N=C1
InChIInChI=1S/C9H8N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,10H2
InChIKeyRZAUIOKDXQWSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminoquinoline (CAS 580-19-8) Procurement: Chemical Identity and Isomer Baseline


7-Aminoquinoline (7-AQ) is a primary heteroaromatic amine belonging to the aminoquinoline class, characterized by a quinoline core with an amino substituent at the homocyclic ring's 7 position . It is a fundamental building block in medicinal chemistry and materials science, serving as a precursor to antimalarial agents, antiviral compounds, and advanced fluorescent probes [1][2]. Its physical properties include a melting point of 93.5–94 °C and a predicted pKa of 6.60 ± 0.14, indicating a moderately strong basic character that is distinct from other positional isomers .

Why Generic Substitution of 7-Aminoquinoline Fails: The Positional Isomer Problem


In scientific procurement, substituting 7-Aminoquinoline with other aminoquinoline isomers (e.g., 6-AQ, 8-AQ) is not viable because the position of the amino group fundamentally governs the molecule's photophysics, basicity, and biological interaction profile. Simple isomer interchange disrupts intramolecular charge-transfer efficiencies, alters proton-transfer dynamics, and changes mutagenic potential [1][2]. The specific geometry of the 7-amino substituent creates a unique spatial separation between the proton donor and acceptor that is absent in 5-, 6-, or 8-isomers, directly leading to quantifiable performance differences in fluorescence quantum yield and reaction kinetics documented below.

7-Aminoquinoline Differentiation Data: Direct Comparator Evidence for Procurement Decisions


Water-Compatible Fluorescence Quantum Yield: 7-AQ vs. 6-AQ Scaffolds

The 7-aminoquinoline scaffold enables the creation of derivatives with remarkably high fluorescence quantum yields in water, an environment where other aminoquinoline isomers perform poorly. Cyano-substituted 7-aminoquinolines demonstrate this advantage directly: 6-cyano-7-aminoquinoline (6CN-7AQ) and 3-cyano-7-aminoquinoline (3CN-7AQ) exhibit quantum yields of 63% and 85%, respectively, in water [1]. In stark contrast, derivatives based on the 6-aminoquinoline scaffold see their quantum yield collapse to approximately 5% in the same aqueous environment, a significant drop from its 24% quantum yield in DMSO [2]. This quantifiable gap positions the 7-AQ core architecture as the superior choice for developing water-based fluorescent sensors and imaging agents.

Fluorescent Probes Quantum Yield Bioimaging

Excited-State Proton Transfer (ESPT) Reactivity: Unique Dynamics of the 7-AQ Framework

The photophysical behavior of 7-aminoquinoline is uniquely characterized by a catalytic-type excited-state proton-transfer (ESPT) reaction [1]. This reactivity is a direct consequence of the large spatial separation between the proton-donating amino group (-NHR) and the proton-accepting quinoline nitrogen (-N-). This specific geometry, exclusive to the 7-position isomer, necessitates a protic solvent molecule (e.g., methanol) to mediate the proton relay, a mechanism that does not occur for isomers like 5-AQ and 8-AQ, where the different donor-acceptor distances lead to very weak or absent fluorescence in similar hydrogen-bonding media [2]. For 7-AQ, the rate of ESPT is directly tunable by modifying the basicity of the quinoline nitrogen [1].

Photochemistry Proton Transfer Molecular Dynamics

Basicity and Isomer-Specific pKa for Selective Reactivity

The predicted pKa of 6.60 for 7-aminoquinoline is intermediate among the aminoquinoline isomers and differs significantly from others. This is corroborated by experimental data showing a clear basicity gradient: 8-AQ has a much lower pK1 of 3.99 [1], 5-AQ is 5.46 [2], 6-AQ is 5.63 [3], and 3-AQ is 4.91 [4]. The 7-isomer's distinct basicity, verified by its second dissociation constant (pKa') measured alongside all other isomers [5], provides a tangible basis for selective protonation, extraction, or salt formation during synthesis and purification. For instance, a procedure requiring a base with a pKa around 6.6 cannot be executed with 8-AQ (pKa 3.99) or 6-AQ (pKa 5.63) without fundamentally altering the reaction's protonation equilibrium.

pKa Basicity Reaction Selectivity Purification

Divergent Mutagenicity Profile vs. 5- and 8-Aminoquinoline

In a direct Ames test comparison using Salmonella typhimurium strains TA100 and TA98 with metabolic activation (S9 mix), the mutagenic potency order was established as 5-AQ > 8-AQ > 7-AQ > 3-AQ > 2-AQ [1]. This places 7-AQ in a medium-risk category, distinct from the highly mutagenic α-positional isomers (5-AQ and 8-AQ). Critically, the metabolic activation pathway for the N-acetyl derivative of 7-AQ makes it the most mutagenic in its acetylated series (7-AcAQ > 6-AcAQ > 8-AcAQ) [1], a property that must be managed during drug design but confirms that the 7-AQ scaffold's safety profile is mechanistically different from the primary hazardous isomers. Therefore, for applications where minimizing mutagenic byproducts is paramount, 7-AQ is a preferable starting scaffold to 5-AQ or 8-AQ based on this comparative genotoxicity ranking.

Toxicology Mutagenicity Safety

Procurement-Led Application Scenarios for 7-Aminoquinoline Based on Verifiable Differentiation


Design of Water-Based, Turn-On Fluorescent Sensors

Leveraging the high quantum yield of 7-aminoquinoline derivatives in water (63-85%) [1], researchers can develop sensitive fluorescent probes for aqueous biological assays. The ability to create 'dark' azido-derivatives that recover intense fluorescence upon reaction provides a powerful tool for detecting enzymatic activity or for use in virus detection protocols, as demonstrated by the 200-fold emission enhancement upon peptide digestion [1].

Fundamental Studies of Long-Range Excited-State Proton Transfer

The unique molecular geometry of 7-aminoquinoline makes it the ideal scaffold for investigating solvent-mediated proton transfer dynamics [2]. Unlike other isomers where this mechanism is absent, 7-AQ allows physical chemists to systematically tune the proton transfer rate by modifying substituent effects, providing an experimental platform for studying basic photochemical reaction mechanisms [2].

Selective Protonation and Purification in Complex Syntheses

The moderate and distinct basicity of 7-aminoquinoline (pKa ≈ 6.60) compared to other isomers (pKa range: 3.99–5.63) enables selective protonation and extraction strategies. In a multi-step synthesis, a chemoselective acid-base workup can isolate a 7-AQ intermediate from a mixture containing a 6-AQ byproduct, a practical purification advantage that is directly rooted in the quantified pKa difference .

Safer Lead Scaffold for Antiviral Drug Discovery

For projects targeting herpesviruses, 7-aminoquinoline derivatives are a proven class of viral DNA synthesis inhibitors with IC50 values in the 2-50 µg/mL range [3]. When choosing a core scaffold, the quantifiably lower mutagenic risk of 7-AQ compared to the highly genotoxic 5- and 8-isomers [4] makes it a more attractive starting point for lead optimization, aiming to maximize antiviral potency while minimizing off-target genotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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